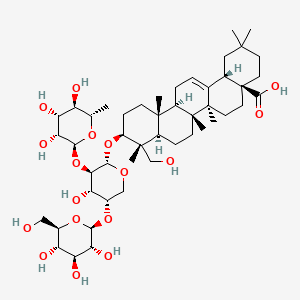
龙胆皂苷 D
描述
Synthesis Analysis
The first total synthesis of Pulsatilla Saponin D was accomplished in eight steps from L-arabinopyranoside, featuring a highly stereospecific glycosylation as the key step. This synthesis is crucial for overcoming the scarcity of natural sources and provides a foundation for further pharmacological studies (Kim, Lim, & Jung, 2013).
Molecular Structure Analysis
Pulsatilla Saponin D consists of a triterpenoid aglycone linked to a sugar moiety, which is essential for its biological activity. The structure of Pulsatilla Saponin D and its analogues have been elucidated through various chemical and spectroscopic techniques, providing insights into its potent anti-cancer activities and laying the groundwork for the development of novel therapeutic agents (Kim, Park, Chung, Park, & Jung, 2015).
Chemical Reactions and Properties
Research has shown that modifications at specific positions of the Pulsatilla Saponin D molecule can significantly affect its cytotoxicity and hemolytic activity. For instance, derivatives with modifications at the C-28 position have displayed reduced hemolytic activity while maintaining or enhancing anticancer effects, highlighting the compound's potential for clinical development with minimized side effects (Chen, Duan, Tong, Hsu, Han, Morris-Natschke, Yang, Liu, & Lee, 2017).
Physical Properties Analysis
The physical properties of Pulsatilla Saponin D, such as solubility and stability, play a crucial role in its bioavailability and therapeutic efficacy. Studies involving metabolite profiling of Pulsatilla Saponin D in rat models using advanced chromatographic and mass spectrometric techniques have provided valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development (Ouyang, Zhou, Guo, He, Huang, Ye, Feng, Zhou, & Yang, 2014).
Chemical Properties Analysis
The chemical properties of Pulsatilla Saponin D, including its reactivity and interaction with biological molecules, underpin its mechanism of action. For example, its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways has been a focal point of research. This includes the inhibition of autophagic flux, indicating a complex mechanism of action that could be leveraged to enhance the anticancer activity of chemotherapeutic agents (Zhang, Bao, Wang, Jia, Zhang, Huang, Chen, Wan, Su, Wang, He, 2015).
科学研究应用
抗肿瘤特性:龙胆皂苷 D 已显示出显着的抗肿瘤作用。在一项研究中,它证明了对小鼠 LLC 细胞移植瘤生长的有效抑制,表明其作为抗肿瘤成分的潜力 (Y. Kim 等,2004)。另一项研究重点介绍了其抑制人结肠癌细胞增殖和诱导凋亡的功效,主要是通过调节 AKT/mTOR 信号通路 (M. Son 等,2013)。
代谢谱分析:一项研究重点关注大鼠中龙胆皂苷 D 的代谢物谱分析,提供了对其代谢转化的见解,包括脱糖基化、脱氢、羟基化和硫酸化。这项研究对于了解龙胆皂苷 D 的药理活性至关重要 (H. Ouyang 等,2014)。
对肝癌的影响:龙胆皂苷 D 也因其对肝癌的影响而受到研究,包括体内和体外。它对荷瘤小鼠移植的肝细胞癌 H 22 表现出显着的抑制作用 (Xu Ku, 2014)。
神经保护作用:对龙胆属三萜皂苷的研究,包括龙胆皂苷 D,表明这些化合物具有神经保护作用。这表明在神经系统疾病治疗中的潜在应用 (Xu Yong-nan, 2009)。
化学合成:一项研究报道了龙胆皂苷 D 的首次全合成,这对药物开发和大规模生产具有重要意义。这一合成过程可以为进一步的药理研究和潜在的治疗应用铺平道路 (Minkyu Kim 等,2013)。
安全和危害
未来方向
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLICHUQXFAOEP-YDIXZRNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315269 | |
| Record name | Pulsatilla saponin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulsatilla saponin D | |
CAS RN |
68027-15-6 | |
| Record name | Pulsatilla saponin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68027-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulsatilla saponin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



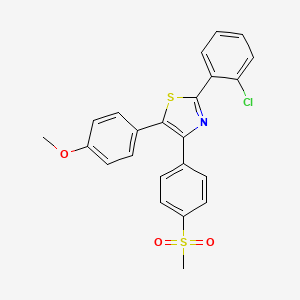
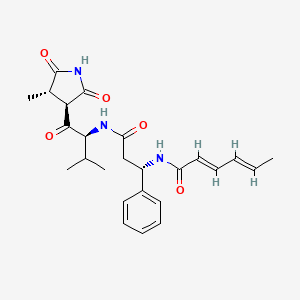
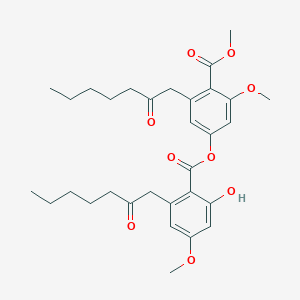
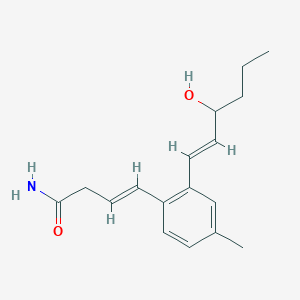
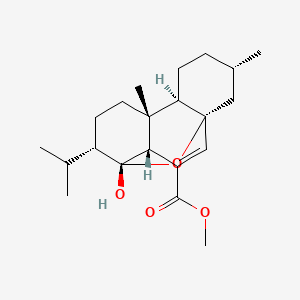
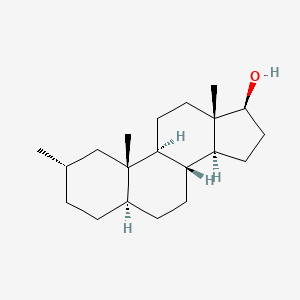
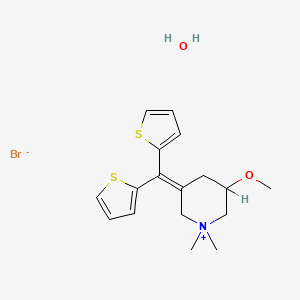
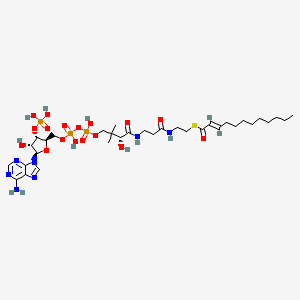
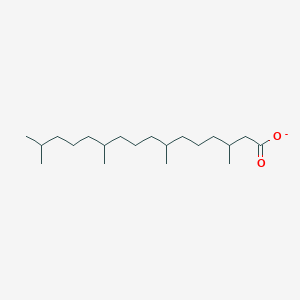
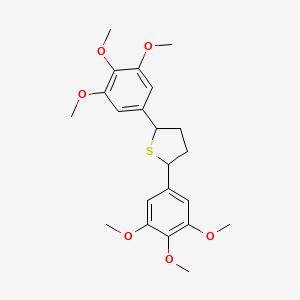
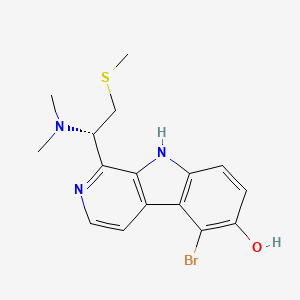
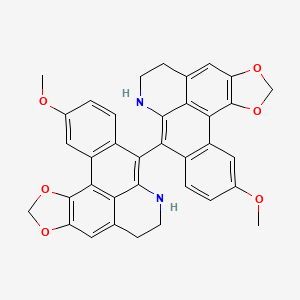
![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)
